N'-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]benzohydrazide
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Overview
Description
N’-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]benzohydrazide is an organic compound with the molecular formula C16H16N2O It is a derivative of benzohydrazide and features a conjugated system with a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]benzohydrazide typically involves the condensation of 4-methylacetophenone with benzohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, and employing industrial-scale equipment for refluxing, purification, and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
N’-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]benzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Research is ongoing into its potential as an anticancer agent, given its structural similarity to other bioactive hydrazides.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N’-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]benzohydrazide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazide group can form hydrogen bonds or covalent bonds with active sites, altering the function of the target molecule. This interaction can trigger a cascade of biochemical events, ultimately leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]benzohydrazide
- N’-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]benzohydrazide
- N’-[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]benzohydrazide
Uniqueness
N’-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]benzohydrazide is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct electronic properties, making it suitable for specific applications that other similar compounds may not fulfill.
Properties
IUPAC Name |
N'-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-13-7-9-14(10-8-13)16(20)11-12-18-19-17(21)15-5-3-2-4-6-15/h2-12,18H,1H3,(H,19,21)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGGSOWNTANCBX-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CNNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/NNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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